Globotriose
Overview
Description
It is an important cell surface epitope that acts as a receptor for Shiga-like toxins and is also the core structure of Globo H and SSEA4, which are tumor-associated glycans . This compound plays a crucial role in various biological processes and has significant implications in medical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Enzymatic Synthesis: : One of the efficient methods for synthesizing globotriose involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1–4 regioselectivity. The reaction is carried out at pH 4.5 and 40°C, yielding this compound as a single transglycosylation product .
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One-Pot Multi-Enzyme System: : Another method involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and inorganic pyrophosphatase. This system uses galactose as the initial substrate and produces this compound on a preparative scale .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. For instance, an artificial gene cluster containing the genes of five associated enzymes can be inserted into Escherichia coli to form this compound-producing cells. This method allows for the large-scale synthesis of this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Globotriose can undergo oxidation and reduction reactions, although specific details on these reactions are limited in the literature.
Substitution: The compound can participate in substitution reactions, particularly in the context of glycosylation processes.
Common Reagents and Conditions
p-Nitrophenyl-α-D-galactopyranoside: Used as a donor substrate in enzymatic synthesis.
Lactose: Acts as an acceptor substrate in the transglycosylation reaction.
Guanidinium Chloride: Used in denaturation-titration experiments to study the stability of this compound complexes.
Major Products Formed
The primary product formed from the enzymatic synthesis of this compound is the trisaccharide itself. Additionally, derivatives of this compound can be synthesized using various enzymatic and chemical methods .
Scientific Research Applications
Globotriose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound serves as a receptor for Shiga-like toxins, making it a valuable tool in studying bacterial infections.
Medicine: The compound is involved in the development of carbohydrate-based therapeutics for bacterial infections and cancers.
Mechanism of Action
Globotriose functions as a cell surface receptor for Shiga-like toxins. The mechanism involves the binding of the toxin to the this compound moiety, which facilitates the entry of the toxin into the host cell. This interaction is crucial for the pathogenicity of Shiga toxin-producing bacteria . Additionally, this compound is a core structure in tumor-associated glycans, playing a role in cell signaling and tumor progression .
Comparison with Similar Compounds
Similar Compounds
Galabiose: A disaccharide composed of two galactose molecules. It shares structural similarities with globotriose but lacks the glucose unit.
Globotetraose: A tetrasaccharide that includes an additional galactose unit compared to this compound.
Lactose: A disaccharide composed of galactose and glucose, structurally simpler than this compound.
Uniqueness of this compound
This compound is unique due to its specific α1–4 linkage between the galactose units and its role as a receptor for Shiga-like toxins. This specificity makes it a valuable compound in medical research and therapeutic applications .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859579 | |
Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
Record name | Cellulase | |
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URL | https://haz-map.com/Agents/12798 | |
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CAS No. |
9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2 | |
Record name | Cellulase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Cellulase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |
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Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | D-Galactan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038852 | |
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